3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one
Description
The structure features:
- Triazolopyridazine core: A fused bicyclic system with a triazole ring (positions 1–3) and pyridazine (positions 4–6).
- 6-position substitution: A benzylamino group (–NH–CH₂C₆H₅), which modulates target binding and solubility.
- 3-position side chain: A propan-1-one moiety linked to morpholine, enhancing pharmacokinetic properties like solubility and metabolic resistance .
Its design leverages structure-activity relationship (SAR) principles, balancing potency and drug-like properties. Below, we compare it with structurally analogous compounds to highlight its unique attributes.
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[6-(benzylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C19H22N6O2/c26-19(24-10-12-27-13-11-24)9-8-18-22-21-17-7-6-16(23-25(17)18)20-14-15-4-2-1-3-5-15/h1-7H,8-14H2,(H,20,23) |
InChI Key |
AAXKFPPTBFCQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core, followed by the introduction of the benzylamino and morpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or morpholinyl groups can be replaced with other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The triazolopyridazine core plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Modifications
Key analogs vary primarily in substituents at the 6-position and 3-position side chains , influencing target affinity, selectivity, and ADME (absorption, distribution, metabolism, excretion) profiles.
Biological Activity
The compound 3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one is a novel derivative in the class of triazolo-pyridazine compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyridazine rings. The compound can be synthesized using techniques such as microwave-assisted synthesis, which enhances yield and purity.
Synthetic Route Overview
- Formation of Triazole Ring : Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Pyridazine Formation : Cyclization reactions involving hydrazine and diketones.
- Final Coupling : The final step includes coupling with morpholine to achieve the desired product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
These results suggest that modifications on the triazole ring can enhance antibacterial properties, potentially through mechanisms such as disruption of bacterial cell membrane integrity or inhibition of DNA gyrase and topoisomerase IV .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| Hela | 1.28 ± 0.25 |
These findings demonstrate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells . The mechanism appears to involve interference with c-Met signaling pathways, which are crucial for tumor growth and metastasis.
Case Study 1: Antimicrobial Screening
In a study involving a series of triazolo derivatives, the compound was tested against common pathogens. The results showed that it exhibited moderate to high antibacterial activity comparable to standard antibiotics like ampicillin .
Case Study 2: Anticancer Efficacy
Another research effort focused on evaluating the antiproliferative effects of similar compounds on A549 lung cancer cells. It was found that the compound induced significant apoptosis and arrested cells in the G0/G1 phase of the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
